molecular formula C18H18O3 B14744664 Butyl o-benzoylbenzoate CAS No. 571-98-2

Butyl o-benzoylbenzoate

Cat. No.: B14744664
CAS No.: 571-98-2
M. Wt: 282.3 g/mol
InChI Key: VMHKPGQWBDCKSM-UHFFFAOYSA-N
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Description

Butyl o-benzoylbenzoate is an organic compound with the molecular formula C₁₈H₁₈O₃. It is a type of ester formed from the reaction between butanol and o-benzoylbenzoic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl o-benzoylbenzoate can be synthesized through the esterification reaction between butanol and o-benzoylbenzoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity reactants and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Butyl o-benzoylbenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield o-benzoylbenzoic acid and butanol.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water as the solvent.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

    Hydrolysis: o-Benzoylbenzoic acid and butanol.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Butyl o-benzoylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of butyl o-benzoylbenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release o-benzoylbenzoic acid, which may interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzyl benzoate: An ester formed from benzyl alcohol and benzoic acid, used as a medication and insect repellent.

    2-Benzoylbenzoic acid: A precursor for the synthesis of butyl o-benzoylbenzoate and other related compounds.

Uniqueness

This compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its applications in various fields highlight its versatility and importance in scientific research and industrial processes.

Properties

CAS No.

571-98-2

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

butyl 2-benzoylbenzoate

InChI

InChI=1S/C18H18O3/c1-2-3-13-21-18(20)16-12-8-7-11-15(16)17(19)14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3

InChI Key

VMHKPGQWBDCKSM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2

Origin of Product

United States

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